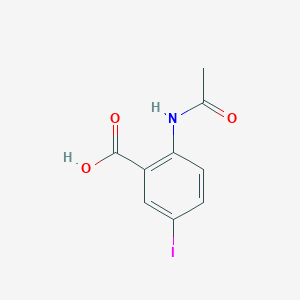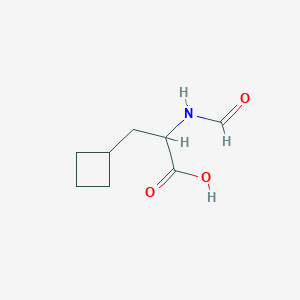
N-Acetyl-3-(methyldisulfanyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-(methyldisulfanyl)-L-alanine: is a compound that belongs to the class of N-acetylated amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group, and a methyldisulfanyl group attached to the alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(methyldisulfanyl)-L-alanine typically involves the acetylation of 3-(methyldisulfanyl)-L-alanine. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include mild temperatures and an inert atmosphere to prevent oxidation of the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-3-(methyldisulfanyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various N-acyl derivatives.
Propiedades
Número CAS |
59901-94-9 |
|---|---|
Fórmula molecular |
C6H11NO3S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO3S2/c1-4(8)7-5(6(9)10)3-12-11-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
Clave InChI |
FFXUYGFRIZIPMZ-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSSC)C(=O)O |
SMILES canónico |
CC(=O)NC(CSSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine](/img/structure/B13495081.png)
![Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B13495089.png)




![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)

![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
